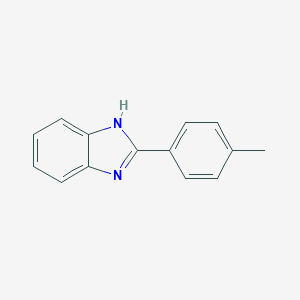

2-(4-methylphenyl)-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSWQFYMPODDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352407 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-03-6 | |

| Record name | 2-p-Tolyl-1H-benzoimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Methylphenyl 1h Benzimidazole and Its Derivatives

Green Chemistry Approaches in Benzimidazole (B57391) Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of eco-friendly catalysts, alternative reaction media, and energy-efficient techniques.

Catalyst-Mediated Eco-Friendly Protocols

Catalysis plays a pivotal role in the green synthesis of benzimidazoles, offering pathways with higher efficiency, selectivity, and milder reaction conditions.

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reusability, and often lower toxicity. Various solid catalysts have been successfully employed for the synthesis of 2-aryl-1H-benzimidazoles.

One notable example is the use of a metal-organic framework, MIL-53(Fe), which has proven to be a highly efficient and reusable heterogeneous catalyst for the synthesis of 2-aryl-1H-benzimidazole derivatives from o-phenylenediamine (B120857) and aldehydes under solvent-free conditions. chemmethod.com This method offers good to excellent yields with low catalyst loading, and the catalyst can be easily recovered and reused multiple times without a significant loss in activity. chemmethod.com

Another effective heterogeneous catalyst is engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS). rsc.orgrsc.org This catalyst facilitates the condensation of o-phenylenediamine with various aromatic and aliphatic aldehydes at ambient temperature, resulting in excellent yields in a short time. rsc.orgrsc.org The catalyst demonstrates high stability and can be recycled for up to six cycles. rsc.org

Other reported heterogeneous catalytic systems include:

Silica-supported periodic acid (H₅IO₆-SiO₂) : This catalyst provides an efficient method for synthesizing 2-aryl benzimidazoles with good to excellent yields under mild reaction conditions. nih.gov

Nano-Fe₃O₄@silica sulfuric acid (nano-Fe₃O₄@SiO₂-SO₃H) : This solid acid catalyst enables the synthesis of 2-arylsubstituted benzimidazoles in high yields and short reaction times under reflux conditions in ethanol (B145695). pnu.ac.ir The magnetic nature of the catalyst allows for easy separation and reuse. pnu.ac.ir

Cu-Pd/γ-Al₂O₃ : This bimetallic catalyst has shown high efficiency in the synthesis of 2-methylbenzimidazole (B154957) from o-nitroaniline and ethanol. mdpi.com

Gold nanoparticles supported on titanium dioxide (Au/TiO₂) : This commercially available catalyst effectively promotes the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient conditions. mdpi.com

Table 1: Comparison of Heterogeneous Catalysts in Benzimidazole Synthesis

| Catalyst | Reactants | Solvent | Conditions | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| MIL-53(Fe) | o-phenylenediamine, aldehydes | Solvent-free | - | Good to Excellent | Reusable, low catalyst loading chemmethod.com |

| MgO@DFNS | o-phenylenediamine, aldehydes | - | Ambient temp. | Excellent | Recyclable (up to 6 cycles), short reaction time rsc.orgrsc.org |

| H₅IO₆-SiO₂ | 1,2-phenylenediamines, aryl aldehydes | - | Mild | Good to Excellent | Low cost, easy workup nih.gov |

| nano-Fe₃O₄@SiO₂-SO₃H | o-phenylenediamine, aromatic aldehydes | Ethanol | Reflux | High | Reusable, short reaction times pnu.ac.ir |

| Au/TiO₂ | o-phenylenediamine, aldehydes | CHCl₃:MeOH (3:1) | Ambient | - | Mild conditions, no additional oxidants mdpi.com |

The quest for greener synthetic routes has led to the exploration of biocatalysts and nanocatalysts.

Biocatalysis : Natural catalysts, such as fruit juices, have been utilized for the one-pot synthesis of benzimidazole derivatives. krishisanskriti.org This method is environmentally benign, cost-effective, and proceeds without the need for a solvent. krishisanskriti.org For instance, pomegranate peel powder has been reported as an efficient, natural, and heterogeneous catalyst for the synthesis of benzimidazoles at room temperature in ethanol. nanobioletters.com

Nanocatalysis : Nanomaterials have emerged as highly effective catalysts due to their large surface area and unique electronic properties. ZnO nanoparticles (ZnO-NPs) have been successfully used for the synthesis of mono-substituted benzimidazoles via cyclocondensation of substituted aromatic aldehydes and o-phenylenediamine. nih.gov This nano-catalyzed method offers higher yields, shorter reaction times, and the ability to recycle the catalyst. nih.gov Similarly, Cu-doped ZnO has been used as a recyclable catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles under ultrasound irradiation, affording high yields in significantly reduced time. researchgate.net

Photocatalysis represents a sustainable approach that utilizes light energy to drive chemical reactions. A one-pot, tandem process for the photocatalytic synthesis of benzimidazole derivatives has been developed, starting from a nitro compound and ethanol. cnr.it In this method, a photocatalyst, such as Pt/TiO₂, facilitates the dehydrogenation of ethanol to produce the necessary hydrogen for the reduction of the nitro group and the aldehyde required for cyclization. cnr.it Coordination compounds have also been investigated as photocatalysts for the degradation of pollutants, and their synthesis often involves benzimidazole-based ligands. nih.gov

Deep eutectic solvents (DESs) have emerged as a green and unconventional class of bio-renewable reaction media. nih.gov They are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor. frontiersin.orgmdpi.com The synthesis of 2-hydroxyphenylbenzimidazole-based scaffolds has been successfully achieved in DESs, offering an alternative to volatile and toxic organic solvents. nih.govmdpi.com

Zirconium-based deep eutectic solvents (e.g., ZrOCl₂·8H₂O:Urea) have been shown to be efficient and recyclable catalysts for the selective synthesis of 2-substituted benzimidazoles. researchgate.net The use of DESs provides advantages such as high product yields and simple reaction procedures. researchgate.net

Solvent-Free and Mechanochemical Synthesis Techniques

Eliminating the use of conventional organic solvents is a key principle of green chemistry.

Solvent-Free Synthesis : Several methods have been developed for the synthesis of benzimidazoles under solvent-free conditions. chemmethod.comeprajournals.comumich.edu These reactions are often carried out by heating a mixture of o-phenylenediamine and an aldehyde or carboxylic acid. eprajournals.comumich.edu For example, the condensation of o-phenylenediamine with various organic acids or aldehydes can be achieved by heating at 140°C without any solvent, providing moderate to high yields. umich.edu Erbium(III) trifluoromethanesulfonate (B1224126) has also been used as a catalyst in solvent-free, one-pot procedures, affording single products in excellent yields with short reaction times. beilstein-journals.org

Mechanochemical Synthesis : Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding), offers a solvent-free and efficient alternative. rsc.org A simple mortar-and-pestle grinding method has been developed for the synthesis of 2-aryl benzothiazoles and substituted benzimidazoles. rsc.org This catalyst-free approach provides cleaner reaction profiles, high yields, and short reaction times without the need for a work-up step. rsc.org

Solid-State Grinding Methods

Solid-state synthesis, particularly through mechanical grinding using a mortar and pestle, has emerged as an environmentally friendly and efficient alternative for the synthesis of benzimidazole derivatives. This mechanochemical approach often proceeds in the absence of a solvent, reducing waste and simplifying the purification process.

An efficient, solvent-free protocol for the synthesis of benzimidazoles involves the grinding of o-phenylenediamine with various aldehydes. nih.gov This method relies on the principle that the intimate contact and mechanical energy provided by grinding can facilitate the condensation and subsequent cyclization reactions. For the synthesis of 2-substituted benzimidazoles, the reaction is catalyzed by acetic acid and proceeds at room temperature. nih.govnih.gov The use of a mortar and pestle provides a simple yet effective means of reaction activation. nih.gov

The general procedure involves grinding a mixture of o-phenylenediamine and an aldehyde, such as 4-methylbenzaldehyde (B123495), in a mortar with a pestle. nih.gov The addition of a catalytic amount of acetic acid can facilitate the reaction, leading to the formation of the corresponding benzimidazole in high yields. nih.gov In some instances, the reaction mixture is initially ground at room temperature until a melt is formed, followed by heating to complete the reaction. nih.gov This solvent-free grinding method is noted for its high efficiency, short reaction times, and clean reaction profiles. nih.gov Yields of up to 97% have been reported for the synthesis of benzimidazoles using this technique. nih.gov

A study by Zhang et al. demonstrated the synthesis of various benzimidazoles by grinding o-phenylenediamine and an aldehyde with acetic acid for 15 minutes, resulting in excellent yields. nih.gov While a specific yield for 2-(4-methylphenyl)-1H-benzimidazole was not detailed, the method's broad applicability to various aldehydes suggests its suitability for this synthesis. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been widely adopted as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of this compound and its derivatives, frequently under solvent-free conditions. doi.orgjaveriana.edu.co

The synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives can be achieved by the reaction of o-phenylenediamines with aromatic aldehydes under microwave irradiation. doi.org In a notable example, the reaction of o-phenylenediamine with 4-methylbenzaldehyde (p-tolualdehyde) is explicitly mentioned in a review of microwave-assisted benzimidazole synthesis, highlighting its direct relevance. The use of an oxidant like sodium metabisulfite (B1197395) (Na2S2O5) is often employed in these reactions. doi.org

A comparative study of conventional and microwave-assisted synthesis of a series of benzimidazole derivatives demonstrated a significant reduction in reaction time, from hours to minutes, and an increase in yield when using microwave irradiation. nih.gov For instance, the synthesis of 2-phenyl-1H-benzimidazole under thermal conditions required 4 hours to achieve an 83% yield, whereas microwave irradiation produced an 88% yield in just 46 seconds. doi.org This highlights the dramatic rate enhancement achievable with microwave heating.

The following table provides a comparison of yields and reaction times for the synthesis of various 2-(substituted phenyl)benzimidazole derivatives under microwave and thermal conditions.

| R | R1 | R2 | R3 | R4 | Reaction Time (Microwave) | Reaction Time (Thermal) | Yield (Microwave) (%) | Yield (Thermal) (%) |

| H | H | H | H | H | 46 s | 4 h | 88 | 83 |

| H | OCH3 | H | H | H | 48 s | 4 h | 89 | 75 |

| CH3 | H | H | H | H | 50 s | 4 h | 89 | 78 |

| H | NO2 | H | H | H | 48 s | 4 h | 88 | 55 |

Data sourced from a study on the microwave-assisted one-pot synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives. doi.org

Novel Reaction Pathways and Mechanistic Investigations

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have gained significant attention in organic synthesis due to their efficiency, atom economy, and the ability to generate complex molecules in a single step from simple starting materials. Several MCRs have been developed for the synthesis of this compound and its derivatives.

A common and straightforward one-pot synthesis involves the condensation of o-phenylenediamine with an aldehyde. javeriana.edu.co For the synthesis of the target compound, o-phenylenediamine is reacted with 4-methylbenzaldehyde. This reaction can be performed under various conditions, including catalyst-free systems in solvents like acetonitrile (B52724) at room temperature, or with the use of a catalyst to enhance the reaction rate and yield. nih.gov

For instance, a bismuth nitrate-catalyzed one-pot synthesis of 2-substituted benzimidazoles has been reported to proceed at ambient temperature in ethanol, offering excellent yields with a simple workup procedure. javeriana.edu.co Another approach utilizes a copper-catalyzed three-component coupling reaction of an N-substituted o-phenylenediamine, tosylazide, and an alkyne to produce 1,2-disubstituted benzimidazoles. nih.gov

The Gewald multicomponent reaction offers a more complex yet powerful one-pot method. A modified version of this reaction utilizes 2-cyanomethyl benzimidazoles, an aldehyde, and elemental sulfur to synthesize 2-aminothiophene-linked benzimidazoles. researchgate.net While this produces a derivative, it showcases the versatility of one-pot reactions in building complex scaffolds based on the benzimidazole core.

Selectivity and Yield Optimization in Synthesis

The selectivity and yield of the synthesis of this compound can be significantly influenced by various factors, including the choice of catalyst, solvent, and reaction conditions.

Catalyst Effect: The catalyst plays a crucial role in determining the reaction's efficiency and selectivity. For example, in the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aldehydes, various catalysts have been explored. Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to be an efficient catalyst for the selective synthesis of 2-aryl and 2-alkyl substituted benzimidazoles at ambient conditions. nih.gov In a study using 4-methylbenzaldehyde as a model substrate, the Au/TiO2 catalyst provided a high yield of the desired product. nih.gov Other catalysts, such as p-toluenesulfonic acid in solvent-free grinding conditions and bismuth nitrate (B79036) in ethanol, have also been reported to give high yields. javeriana.edu.coresearchgate.net The choice of catalyst can also influence the selectivity between mono- and di-substituted products. For instance, the use of Er(OTf)3 as a catalyst can selectively produce 1,2-disubstituted benzimidazoles.

Solvent and Reaction Conditions: The reaction solvent and temperature are critical parameters for optimizing the yield. Solvent-free conditions, often employed in solid-state grinding and microwave-assisted synthesis, are advantageous for their environmental benefits and simplified workup. doi.orgresearchgate.net In solution-phase synthesis, the polarity of the solvent can affect the reaction rate and yield. For the synthesis of 2-substituted benzimidazoles, solvents like ethanol and acetonitrile have been effectively used. nih.govjaveriana.edu.co

Microwave irradiation has a profound effect on reaction time and yield. As shown in the table in section 2.1.2.2, microwave heating drastically reduces the reaction time from hours to seconds or minutes while often improving the yield compared to conventional thermal heating. nih.govdoi.org

The following table summarizes the effect of different catalysts on the yield of 2-aryl benzimidazoles.

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Au/TiO2 | CHCl3:MeOH (3:1) | Ambient | High | nih.gov |

| p-Toluenesulfonic acid | Solvent-free (grinding) | Room Temperature | High | researchgate.net |

| Bismuth Nitrate | Ethanol | Ambient | Excellent | javeriana.edu.co |

| FeCl3/Al2O3 | DMF | 25°C | Good | |

| Acetic Acid | Solvent-free (grinding) | Room Temperature | Up to 97% | nih.gov |

Pharmacological and Medicinal Chemistry Research of 2 4 Methylphenyl 1h Benzimidazole Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

The biological activity of 2-(4-methylphenyl)-1H-benzimidazole derivatives is highly dependent on the nature and position of various substituents on both the benzimidazole (B57391) core and the 2-phenyl ring. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating these dependencies, guiding the rational design of more potent and selective compounds. nih.govrsc.org

Modifications to the core structure of this compound have profound effects on its biological profile. Research indicates that the introduction of different functional groups can significantly enhance or diminish the compound's efficacy against various biological targets.

For instance, in the realm of antifungal research, the presence of a chloro substituent on the benzimidazole ring is generally more beneficial for activity than a fluoro substituent. nih.gov Further enhancement of antifungal activity is observed with a bromo substituent at the C-4 position and hydroxy groups at the C-3 and C-4 positions of the phenyl ring. nih.gov Compounds featuring a catechol moiety (two adjacent hydroxy groups) have proven to be the most active antifungal agents in certain series. nih.gov Conversely, for antibacterial activity, studies have shown that compounds with electron-withdrawing moieties tend to exhibit better efficacy. researchgate.net

In anticancer research, increasing the lipophilicity of the molecule often plays a crucial role. Studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives revealed that compounds with hydrophobic moieties, such as pentyl and heptyl substitutions at the N-1 position, were the most effective antiproliferative molecules. nih.gov The introduction of a p-methoxy group on the 2-phenyl ring also had a positive effect on antiproliferative activity. nih.gov

The table below summarizes the impact of various substituent modifications on the biological activity of benzimidazole derivatives based on several research findings.

| Modification | Position | Effect on Activity | Activity Type | Reference |

| Hydrophobic alkyl groups (pentyl, heptyl) | N-1 of benzimidazole | Increased | Antiproliferative | nih.gov |

| p-Methoxy group | C-4 of 2-phenyl ring | Increased | Antiproliferative | nih.gov |

| Electron-withdrawing groups (F, Cl, Br) | R² position | Increased | Antifungal | mdpi.com |

| Small alkyl groups (methyl, ethyl) | R³ position | Increased | Antifungal | mdpi.com |

| Chloro substituent | C-5 of benzimidazole | More beneficial than fluoro | Antifungal | nih.govnih.gov |

| Bromo substituent | C-4 of phenyl ring | Increased | Antifungal | nih.gov |

| Catechol moiety (3,4-dihydroxy) | Phenyl ring | High activity | Antifungal | nih.gov |

| Hydrogen atom | C-5 of benzimidazole | More beneficial than -COOH or -SO₃H | Photoprotective (UVB) | nih.gov |

The specific placement of substituents on the benzimidazole scaffold is critical to its interaction with biological targets. SAR studies consistently demonstrate that even minor shifts in substituent positions can lead to significant changes in activity.

The C-5 position of the benzimidazole ring has been identified as essential for antifungal activity, with fluoro or chloro substitutions at this position leading to a significant increase in potency. nih.gov Similarly, the C-4 position of the 2-phenyl ring is crucial for anticandidal activity, where chloro and methoxy (B1213986) substituents can significantly enhance biological effects. nih.gov For anti-inflammatory activity, substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus have been shown to be highly influential. nih.gov

In the context of PARP-1 inhibitors, modifications are generally focused on two key sites: the benzimidazole skeleton itself (the nicotinamide-ribose (NI) site) and the side chain at the C-2 position (the adenine-ribose (AD) site). nih.gov This targeted approach allows for fine-tuning the molecule's interaction with the enzyme's binding pockets.

Computational chemistry has become an indispensable tool in the development of this compound derivatives. Techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations provide deep insights into the molecular interactions between the compounds and their biological targets, facilitating a more rational approach to drug design. researchgate.netresearchgate.netresearcher.life

Molecular docking studies are frequently employed to predict the binding modes and affinities of newly designed compounds within the active sites of target enzymes. For example, docking studies have been used to rationalize the inhibitory activities of benzimidazole derivatives against targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus and cholinesterases. nih.govesisresearch.org These studies can identify crucial amino acid interactions, guiding further structural modifications. nih.gov

Furthermore, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models that correlate the structural features of compounds with their biological activities. researchgate.netresearcher.life These models help in understanding the structural requirements for enhanced potency. Molecular dynamics simulations offer a dynamic view of the ligand-protein complex, helping to explore the most likely and stable binding modes over time, as has been done for benzimidazole-based aromatase inhibitors. researchgate.netresearcher.life In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions are also used to assess the pharmacokinetic profiles of potential drug candidates early in the discovery process. nih.gov

Preclinical Evaluation and Translational Research

In Vitro Cytotoxicity and Selectivity Profiling

A crucial step in the preclinical evaluation of any potential therapeutic agent is the assessment of its cytotoxicity and selectivity. This is to ensure that the compound is effective against its intended target while having minimal harmful effects on normal host cells.

In vitro cytotoxicity studies of benzimidazole derivatives are often conducted using various cell lines, including cancer cell lines and normal cell lines like VERO cells or L929 fibroblasts. preprints.orgnih.gov The MTT assay is a common colorimetric method used to evaluate cell viability and determine the concentration of the compound that causes 50% inhibition of cell growth (IC50). uctm.edu

For instance, a series of benzimidazole-1,2,4-triazole derivatives were evaluated for their cytotoxic effects against L929 fibroblast cells. nih.gov The results of such studies help in understanding the safety profile of the synthesized compounds. In another study, the cytotoxicity of albendazole (B1665689) and mebendazole (B1676124) salts, which contain the benzimidazole core, was assessed on VERO cells. preprints.org

The selectivity index (SI) is a critical parameter calculated from these studies. It is the ratio of the cytotoxic concentration (e.g., CC50 on normal cells) to the effective concentration (e.g., EC50 for antiviral activity or IC50 for anticancer activity). A higher SI value indicates greater selectivity of the compound for the target (e.g., virus or cancer cell) over normal host cells, which is a desirable characteristic for a drug candidate. preprints.orgnih.gov

The following table presents a conceptual representation of cytotoxicity data for benzimidazole derivatives.

| Compound Series | Cell Line | Assay | Result (IC50/CC50) | Reference |

| Benzimidazole-1,2,4-triazole derivatives | L929 (fibroblast) | MTT | Assessed at 100 µM | nih.gov |

| Albendazole and Mebendazole salts | VERO (normal kidney cells) | WST-1 | CC50 > 500 µM for some salts | preprints.org |

| 1,3,4-Oxadiazole derivatives (related heterocyclic compounds) | NCI-H460 and Hep-G2 (cancer cells) | MTT | IC50 values determined | uctm.edu |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives | MDA-MB-231 (breast cancer) | Not specified | IC50 = 16.38–100 μM | nih.gov |

In Silico Predictions and Molecular Docking Analysis

In silico methods, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable tools in the rational design and development of novel this compound derivatives. These computational techniques provide valuable insights into the potential interactions between the designed compounds and their biological targets, thereby guiding the synthesis of more potent and selective agents.

Molecular docking simulations are frequently employed to predict the binding modes and affinities of benzimidazole derivatives within the active sites of various enzymes and receptors. For instance, studies have shown that this compound analogues can effectively bind to the active site of enzymes like cyclooxygenase-2 (COX-2). nih.govrsc.org The docking results often correlate well with in vitro inhibitory activities, confirming the predictive power of these models. nih.gov In one study, a series of novel 2-(4-(methylsulfonyl)phenyl)benzimidazoles were designed and synthesized as selective COX-2 inhibitors. Molecular docking studies revealed that these compounds fit well within the COX-2 active site, with the most potent compound exhibiting a high selectivity index. nih.govrsc.org

Similarly, docking studies of benzimidazole-1,3,4-triazole hybrids as carbonic anhydrase inhibitors have demonstrated key binding interactions within the enzyme's active site, corroborating the experimental findings. nih.gov The benzimidazole ring in these derivatives often engages in crucial interactions, such as π-π stacking with aromatic residues in the active site. nih.gov

QSAR analysis is another powerful computational tool used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov This method helps in identifying the key molecular descriptors that influence the pharmacological activity. For this compound derivatives, QSAR models have been developed to predict their activity against various targets. These models can successfully predict the biological activity of new derivatives within their applicability domain. nih.gov

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also a critical aspect of in silico analysis. nih.gov These predictions help in assessing the drug-likeness of the synthesized compounds at an early stage of drug discovery. rsc.orgresearchgate.net For instance, in silico ADME predictions for some benzimidazole derivatives have indicated good cell permeability and potential for oral bioavailability. researchgate.net

Interactive Table: In Silico Studies of 2-Aryl-Benzimidazole Derivatives

| Compound Series | Target | In Silico Method | Key Findings |

| 2-(4-(methylsulfonyl)phenyl)benzimidazoles | COX-2 | Molecular Docking, ADME Prediction | Good binding affinity to COX-2 active site, favorable drug-likeness profiles. nih.govrsc.org |

| Benzimidazole-1,3,4-triazole hybrids | Carbonic Anhydrase I & II | Molecular Docking | Binding interactions with the enzyme's active site confirmed experimental results. nih.gov |

| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole analogues | Acetylcholinesterase (AChE) | Molecular Docking | Interaction with the catalytic site of AChE, mimicking the binding of known inhibitors. nih.gov |

| Benzimidazole-1,3,4-oxadiazole derivatives | CYP51 | Molecular Docking, ADME Prediction | Predicted to have good cell permeability and volume of distribution. researchgate.net |

Metal Complexes of Benzimidazole Derivatives in Drug Development

The coordination of metal ions to benzimidazole derivatives, including those based on the this compound scaffold, has emerged as a promising strategy in the development of novel therapeutic agents. nih.govresearchgate.net These metal complexes, often referred to as metallodrugs, can exhibit enhanced biological activities compared to the free ligands. researchgate.net The introduction of a metal center can influence various properties of the organic ligand, such as its reactivity, stability, and ability to interact with biological targets. nih.gov

Design and Synthesis of Metallodrugs

The design and synthesis of metallodrugs based on this compound derivatives involve the careful selection of both the metal ion and the organic ligand. nih.govnih.gov The benzimidazole moiety, with its nitrogen donor atoms, readily coordinates with a variety of transition metal ions, including copper(II), zinc(II), cobalt(II), and nickel(II). nih.govmdpi.com

The synthesis of these complexes is often achieved through the reaction of a suitable metal salt with the benzimidazole ligand in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by various spectroscopic techniques, such as FT-IR, NMR, and mass spectrometry, to confirm the coordination of the metal to the ligand. nih.govrsc.org The coordination typically occurs through the nitrogen atoms of the benzimidazole ring. nih.govmdpi.com In some cases, Schiff base derivatives of benzimidazoles are used as ligands, providing additional coordination sites and enhancing the stability of the resulting metal complexes. researchgate.netnih.gov

The synthesis can be designed to produce either mononuclear or binuclear metal complexes. Binuclear complexes, where two metal centers are bridged by a ligand, have shown particular promise as they can exhibit unique DNA binding and cleavage properties. rsc.org The choice of metal ion is also crucial, as it can significantly influence the biological activity of the complex. nih.gov For example, copper and zinc complexes of benzimidazole derivatives have demonstrated significant anticancer and antimicrobial activities. nih.govresearchgate.net

DNA Binding and Cleavage Mechanisms

DNA is a primary molecular target for many anticancer and antimicrobial drugs. researchgate.net Metal complexes of this compound derivatives have been extensively studied for their ability to interact with and cleave DNA. rsc.orgarabjchem.org The planar aromatic structure of the benzimidazole ligand facilitates intercalation between the DNA base pairs, a common mode of binding for such compounds. arabjchem.orgnih.gov This intercalation is stabilized by π-π stacking interactions between the aromatic rings of the ligand and the DNA bases. nih.gov

The ability of these complexes to cleave DNA is a key aspect of their therapeutic potential. researchgate.netnih.gov Many of these metallodrugs can induce DNA cleavage, often through a redox-mediated mechanism. arabjchem.org In the presence of a reducing agent, such as hydrogen peroxide, the metal center can generate reactive oxygen species (ROS) that subsequently attack and cleave the DNA strands. researchgate.netnih.gov This nuclease activity can lead to cell death, making these compounds effective cytotoxic agents. Gel electrophoresis is a common technique used to study the DNA cleavage activity of these complexes. researchgate.netarabjchem.org

Cellular and Molecular Interactions of Metal Complexes

Once inside the cell, these metal complexes can interact with various proteins, including enzymes and transport proteins. nih.gov The interaction with serum proteins like albumin and transferrin can influence the transport and biodistribution of the metallodrugs. nih.gov The binding of these complexes to cellular proteins can modulate their function, leading to downstream effects on cellular signaling pathways and ultimately cell fate. rsc.org

For instance, some ruthenium-based metallodrugs are known to target proteins rather than DNA, leading to a different mechanism of action compared to traditional platinum-based drugs. nih.gov The cellular uptake of these complexes is also a critical factor determining their efficacy. They can enter cells through various mechanisms, including passive diffusion and transporter-mediated uptake. nih.gov

Furthermore, metal complexes can influence the cellular redox balance. rsc.org By participating in redox reactions, they can generate oxidative stress, which can be particularly detrimental to cancer cells that often have a compromised antioxidant defense system. The ability to induce apoptosis, or programmed cell death, is another important mechanism through which these complexes exert their cytotoxic effects. mdpi.com

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the chemical compound “this compound” and its specific applications as outlined cannot be generated.

The current body of research provides extensive information on the applications of the broader benzimidazole class of compounds in chemical sensing and materials science. For instance, various derivatives have been successfully developed as fluorescent chemosensors for detecting ions and molecules, for bioimaging, and in the creation of advanced materials.

However, specific studies detailing the use of This compound for these applications are not present in the reviewed sources. The research highlights other substituted benzimidazoles, such as those with hydroxyl, amino, or different aryl groups, which exhibit the functional properties requested in the outline. Attributing these findings to "this compound" would be scientifically inaccurate.

Therefore, to adhere to the strict instruction of focusing exclusively on "this compound," it is not possible to provide the requested article.

Applications of 2 4 Methylphenyl 1h Benzimidazole in Chemical Sensing and Materials Science

Advanced Material Applications

Optoelectronic and Photovoltaic Devices

Derivatives of benzimidazole (B57391), including 2-(4-methylphenyl)-1H-benzimidazole, are explored for their potential in optoelectronic devices due to their favorable electronic and photophysical properties. The adaptability of the imidazole (B134444) ring is a key feature for their use in creating optoelectronic and supramolecular materials. biointerfaceresearch.com The development of benzimidazole-based materials is driven by their potential applications in modern high-tech devices. nih.gov

Research into benzimidazole derivatives has highlighted their suitability for various optoelectronic applications. For instance, the study of benzimidazole L-tartrate (BILT) single crystals revealed a low cut-off wavelength of 288 nm and a band gap of 4.2 eV, which are desirable characteristics for optoelectronic devices. ias.ac.in The lower dielectric constant and dielectric loss observed in these crystals further support their use in such applications. ias.ac.in

The synthesis of multicomponent crystals, such as salts and co-crystals of benzimidazole, is an active area of research aimed at developing materials with versatile properties for optoelectronic devices. ias.ac.in Computational studies, such as Density Functional Theory (DFT), are employed to understand and predict the electronic and optical properties of these materials, guiding the design of new compounds with enhanced performance for optoelectronic applications. nih.gov

Table 1: Optical and Electronic Properties of a Benzimidazole Derivative

| Property | Value | Reference |

| Lower Cut-off Wavelength | 288 nm | ias.ac.in |

| Optical Band Gap | 4.2 eV | ias.ac.in |

| Second Harmonic Generation (SHG) Capacity | 2.69 times that of KDP | ias.ac.in |

| Thermal Stability | Up to 192 °C | ias.ac.in |

Non-Linear Optics (NLO) Materials

Benzimidazole derivatives are recognized as promising organic materials for non-linear optical (NLO) applications, particularly for second harmonic generation (SHG). researchgate.net The imidazole ring's ability to be readily functionalized allows for the covalent incorporation of NLO chromophores, leading to the development of NLO polymers. biointerfaceresearch.comrdmodernresearch.com

The NLO properties of benzimidazole-based materials are often associated with their molecular structure, particularly the presence of donor-acceptor groups connected by a π-conjugated system, which can lead to large hyperpolarizabilities. researchgate.net Theoretical calculations have become a crucial tool in designing functional materials with significant NLO responses by predicting molecular properties and reactivity. biointerfaceresearch.com

Several studies have focused on synthesizing and characterizing benzimidazole derivatives for their NLO properties. For example, the SHG efficiency of L-prolinium tartrate single crystals was found to be 0.078 times that of potassium dihydrogen phosphate (B84403) (KDP). researchgate.net In another study, benzimidazole L-tartrate (BILT) crystals demonstrated an SHG capacity 2.69 times that of KDP. ias.ac.in The development of thermally stable benzimidazole-based NLO chromophores with thienylpyrrolyl π-conjugated systems has also been reported, showing good molecular optical nonlinearities. researchgate.net

Table 2: Second Harmonic Generation (SHG) Efficiency of Benzimidazole Derivatives

| Compound | SHG Efficiency (relative to KDP) | Reference |

| L-prolinium tartrate | 0.078 | researchgate.net |

| Benzimidazole L-tartrate (BILT) | 2.69 | ias.ac.in |

Use in Dyes, Pigments, and Photo Stabilizers

The benzimidazole structure is a key component in the development of dyes, pigments, and photostabilizers. Its derivatives are known to absorb UV radiation, making them suitable for use as UV filters in various applications, including sunscreens. mdpi.comsemanticscholar.org

The discovery of 2-phenyl-1H-benzimidazole-5-sulfonic acid as a UV filter in 1933 paved the way for the design and synthesis of numerous benzimidazole compounds as sunscreen agents. mdpi.comsemanticscholar.org These compounds function by absorbing UV light through their aromatic rings, which are often conjugated with other chromophoric groups. researchgate.net The energy from the UV radiation is then dissipated through processes like isomerization and heat release, thus protecting the underlying material from photodegradation. researchgate.net

Research has focused on enhancing the photostability and UV absorption range of benzimidazole-based filters. For instance, introducing hydroxyl groups to the phenyl ring of 2-phenyl-1H-benzimidazole-5-sulfonic acid has led to derivatives with improved radical scavenging and UV-protective properties. semanticscholar.org The photostability of these organic UV filters is a critical factor, as photodegradation can lead to the formation of undesirable byproducts. researchgate.net The direct photolysis of compounds like 2-phenyl-1H-benzimidazole-5-sulfonic acid involves processes such as desulfonation and cleavage of the benzimidazole ring. nih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Fukui Function Analysis)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the geometry, electronic structure, and reactivity of 2-(4-methylphenyl)-1H-benzimidazole. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules.

Molecular Geometry and Structural Parameters:

DFT calculations can accurately predict the optimized molecular geometry of this compound. Studies on closely related 1,2-disubstituted benzimidazole (B57391) derivatives, such as 1-(4-methylbenzyl)-2-p-tolyl-1H-benzo[d]imidazole, have shown that calculated bond lengths and angles are in good agreement with experimental X-ray diffraction data. nih.gov For instance, the calculated bond lengths, bond angles, and dihedral angles are often found to be slightly higher than the experimental values. nih.gov The planarity of the benzimidazole ring system and the dihedral angles between the benzimidazole and the tolyl rings are critical parameters that influence the molecule's electronic properties and intermolecular interactions. In 2-(p-tolyl)-1-(p-tolyl-methyl)-1H-benzimidazole, the benzimidazole ring system is oriented at significant dihedral angles with respect to the adjacent tolyl rings. nih.gov

Table 1: Selected Calculated Structural Parameters for a 2-Aryl-Benzimidazole Derivative

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (imidazole) | ~1.33 - 1.38 Å |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| Bond Angle | C-N-C (imidazole) | ~108° - 110° |

| Dihedral Angle | Benzimidazole-Phenyl | ~30° - 50° |

Note: The values are approximate and based on calculations for closely related 2-aryl-benzimidazole structures.

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For benzimidazole derivatives, the HOMO is typically localized on the electron-rich benzimidazole ring, while the LUMO may be distributed over the entire molecule or concentrated on specific substituents. nih.gov

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), provide further insights into the molecule's reactivity. dergipark.org.trirjweb.com A study on benomyl, a benzimidazole fungicide, revealed an electrophilicity index that suggests it is a good electrophile. nih.gov These parameters are crucial for predicting how this compound might interact with biological targets.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov For benzimidazole derivatives, the MEP typically shows negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring, indicating these are the most likely sites for electrophilic attack. nih.govresearchgate.net The hydrogen atom attached to the nitrogen (N-H) usually exhibits a positive potential (blue region), making it a potential site for nucleophilic attack. materialsciencejournal.org The tolyl group would also influence the MEP distribution.

Fukui Function Analysis:

Fukui function analysis is a method used within DFT to determine the local reactivity of different atomic sites in a molecule. It helps to identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For benzimidazole derivatives, Fukui functions can pinpoint the specific atoms on the benzimidazole and phenyl rings that are most reactive, providing a more detailed picture of its chemical behavior than MEP alone. nih.govresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological macromolecule.

MD simulations on benzimidazole derivatives have been employed to understand their stability and interactions within the active sites of proteins or with cell membranes. researchgate.netnih.govmdpi.com For instance, MD simulations of benzimidazole-based inhibitors in complex with enzymes like Candida albicans Sterol 14α-demethylase (CYP51) have shown that these compounds can maintain stable interactions within the active site, supporting their potential as antifungal agents. nih.gov Similarly, simulations of 2-benzimidazolyl-urea with a phospholipid bilayer have provided insights into its permeability and potential to cause membrane damage, which could be a mechanism for its cytotoxic effects. mdpi.com

For this compound, MD simulations could be used to:

Predict its binding mode and affinity to a specific biological target.

Assess the stability of the ligand-protein complex over time.

Investigate its ability to permeate biological membranes.

Understand the role of the tolyl group in modulating these interactions.

In Silico Drug Discovery and Lead Optimization

In silico methods are extensively used in modern drug discovery to identify and optimize lead compounds, saving time and resources compared to traditional high-throughput screening. The benzimidazole scaffold is a well-established "privileged structure" in medicinal chemistry, and computational approaches are frequently applied to design novel benzimidazole-based therapeutic agents. nih.gov

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org For this compound, docking studies can be performed to screen its binding affinity against various biological targets, such as protein kinases, topoisomerases, or viral enzymes. researchgate.netacs.org For example, docking studies on other benzimidazole derivatives have successfully identified their potential as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. acs.org

Quantitative Structure-Activity Relationship (QSAR):

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model for a set of benzimidazole derivatives, it is possible to predict the activity of new, unsynthesized analogs, including derivatives of this compound. This helps in prioritizing the synthesis of compounds with the highest predicted potency.

Lead Optimization:

Once a hit compound is identified, in silico methods are crucial for lead optimization. This involves modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). For this compound, computational tools can be used to predict how modifications to the phenyl ring or the benzimidazole core would affect its binding to the target and its drug-like properties. nih.gov For example, adding or modifying substituents on the tolyl ring could enhance binding affinity or improve metabolic stability.

Future Directions and Research Perspectives

Emerging Trends in Benzimidazole (B57391) Research

Research into benzimidazole derivatives is continually evolving, driven by the need for more effective and targeted therapeutic agents and advanced materials. The structural versatility of the benzimidazole nucleus allows for extensive modifications, leading to the development of novel agents for a wide range of diseases. nih.gov

Key Research Trends:

Target-Specific Drug Design: A significant trend is the move towards designing benzimidazole derivatives that target specific cellular pathways or proteins. nih.govnih.gov For instance, 2-aryl benzimidazoles are being actively investigated as multi-target receptor tyrosine kinase (RTK) inhibitors for cancer therapy, with some analogues showing potent inhibition of kinases like EGFR and VEGFR-2. nih.gov This targeted approach aims to enhance therapeutic efficacy while minimizing off-target effects.

Anticancer and Antiviral Agents: The development of 2-substituted benzimidazoles as anticancer agents remains a major focus. nih.govnih.gov Researchers are exploring their potential as tubulin polymerization inhibitors, anti-proliferative agents, and inducers of apoptosis. nih.gov Similarly, their broad-spectrum antiviral activity continues to be a promising area of investigation. srrjournals.comresearchgate.net

Materials Science Applications: Beyond medicine, 2-arylbenzimidazoles are gaining attention in materials science. Their unique photophysical properties make them suitable for use as ligands in cyclometalated iridium(III) and ruthenium(II) complexes, which are employed in the fabrication of organic light-emitting diodes (OLEDs) and as photosensitizers in dye-sensitized solar cells. nih.govresearchgate.net

Neurological and Inflammatory Disorders: There is growing interest in exploring benzimidazole derivatives for neurological applications. For example, specific 2-arylbenzimidazoles have been identified as positive allosteric modulators of GABA-A receptors, suggesting their potential as scaffolds for developing anxiolytics or other neuropharmacological agents. nih.govnih.gov Furthermore, their ability to interact with various receptors and enzymes involved in inflammatory pathways makes them candidates for new anti-inflammatory drugs. nih.gov

Challenges and Opportunities in Developing 2-(4-methylphenyl)-1H-benzimidazole-Based Compounds

The synthesis and development of derivatives based on this compound present both specific challenges and significant opportunities for innovation.

Challenges:

Synthesis Optimization: While the condensation of o-phenylenediamine (B120857) with 4-methylbenzaldehyde (B123495) is a common route, achieving high yields and purity often requires careful optimization of reaction conditions, including temperature, solvents, and catalysts. researchgate.netnih.gov Traditional methods can require harsh conditions or long reaction times. beilstein-journals.org

Selective Functionalization: A primary challenge lies in the selective functionalization of the benzimidazole core. Modifying specific positions, such as the 5(6)-position, to introduce desired functional groups can be difficult but is crucial for developing compounds with improved activity and target specificity. uc.pt

Drug Resistance: As with many therapeutic scaffolds, the potential for microorganisms or cancer cells to develop resistance to benzimidazole-based drugs is a significant concern that necessitates the continuous development of new and structurally diverse derivatives.

Opportunities:

Green Synthesis and Novel Catalysts: There is a substantial opportunity in developing more environmentally benign and efficient synthetic protocols. Recent research has demonstrated the use of novel catalysts like nano-zirconia and supported gold nanoparticles, which can promote the reaction under milder conditions and improve yields. nih.govmdpi.com

Combinatorial Chemistry and Library Development: The this compound scaffold is an ideal starting point for creating large libraries of compounds through combinatorial chemistry. By systematically varying substituents on both the benzimidazole and the phenyl rings, researchers can explore the structure-activity relationship (SAR) and identify derivatives with enhanced potency and selectivity for various biological targets. nih.gov

Development of Hybrid Molecules: An emerging opportunity is the creation of hybrid molecules that combine the benzimidazole pharmacophore with other active moieties, such as triazoles or thiophenes. acs.orgmdpi.com This strategy aims to develop compounds with multi-target capabilities or novel mechanisms of action, potentially overcoming resistance and improving therapeutic outcomes. nih.govacs.org

Below is a table summarizing key characterization data for this compound, which is fundamental for the development and identification of its derivatives.

| Property | Data | Source(s) |

| Molecular Formula | C₁₄H₁₂N₂ | nih.gov |

| Melting Point | 278 °C | nih.gov |

| ¹H NMR (DMSO-d₆) | δ 12.83 (s, 1H, NH), 8.08–7.17 (m, 8H, Ar-H), 2.38 (s, 3H, CH₃) | nih.gov |

| IR (KBr, cm⁻¹) | 3449 (NH), 3024 (Ar-CH), 2923 (CH₃), 1623 (C=N) | nih.govrsc.org |

| Mass (LCMS) | m/z 209 [M+H]⁺ | nih.gov |

Interdisciplinary Approaches in Advanced Chemical Research

Advancing the research on this compound and its derivatives increasingly relies on the integration of knowledge and techniques from various scientific disciplines.

Computational Chemistry and Molecular Modeling: In silico methods are becoming indispensable for modern drug discovery. uc.pt Molecular docking studies are used to predict the binding modes of benzimidazole derivatives with their biological targets, such as bacterial DNA gyrase B or various protein kinases. nih.govuc.pt This computational insight helps in understanding structure-activity relationships and guides the rational design of more potent and selective inhibitors, saving significant time and resources in the synthesis and screening phases. nih.gov

Pharmacology and Cell Biology: The evaluation of new compounds requires close collaboration between synthetic chemists and biologists. In vitro assays using various cancer cell lines (e.g., MCF-7, A549) are essential to determine the anti-proliferative activity of new derivatives. nih.gov Further mechanistic studies, such as cell cycle analysis and apoptosis assays, provide crucial information on how these compounds exert their biological effects at a cellular level. nih.gov

Materials Science and Engineering: The development of benzimidazole-based materials for applications like OLEDs necessitates an interdisciplinary approach combining organic synthesis with physics and engineering. nih.govresearchgate.net Chemists design and synthesize molecules with specific electronic and photophysical properties, while physicists and engineers characterize these materials and incorporate them into functional devices.

Nanotechnology: The intersection of nanotechnology and benzimidazole research offers exciting possibilities. For instance, the use of nanocatalysts in the synthesis of these compounds represents a significant advancement. nih.gov Furthermore, nanotechnology could be leveraged for targeted drug delivery systems, encapsulating benzimidazole-based drugs to improve their bioavailability and direct them specifically to diseased tissues.

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of 2-(4-methylphenyl)-1H-benzimidazole derivatives to improve yield and reduce environmental impact?

Traditional synthesis via condensation of o-phenylenediamine with carbonyl compounds often suffers from low yields, harsh conditions (e.g., strong acids), and poor atom economy . Green approaches include:

- Nanoparticle catalysis : Transition-metal oxides (e.g., ZnO, TiO₂) enhance reaction efficiency due to high surface area and recyclability, reducing waste .

- Microwave/ultrasound-assisted synthesis : Accelerates reaction kinetics, lowering energy consumption and reaction time .

- Solvent-free conditions : Eliminates toxic solvents, improving sustainability .

Example: A 2023 study achieved >85% yield using CuO nanoparticles under mild conditions (80°C, 2 hours) compared to <60% yield with conventional methods .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding (e.g., C-H···N), and π-π stacking interactions. For example, MBMPBI exhibits planar benzimidazole cores with dimerization via C-H···N bonds .

- FT-IR/Raman spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹) and vibrational modes .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methylphenyl group integration at δ 2.3–2.5 ppm) .

- UV-Vis and HOMO-LUMO analysis : Predicts electronic properties and charge-transfer behavior .

Basic: How are pharmacological activities of this compound derivatives systematically screened?

- In vitro assays : Anti-inflammatory activity via COX-2 inhibition testing (e.g., compounds A2, A4 showed 70–80% inhibition at 50 µM) .

- SAR studies : Modifying the 2-position substituent (e.g., methylphenyl) influences bioactivity. For antimicrobials, electron-withdrawing groups enhance potency .

- Docking studies : Predict binding affinity to targets like Hedgehog signaling proteins (e.g., SANT-2 derivatives) .

Advanced: How can researchers resolve contradictions in pharmacological data across studies?

Discrepancies may arise from:

- Structural variability : Minor substituent changes (e.g., para-methyl vs. ortho-methyl) alter bioavailability .

- Assay conditions : Varying pH or solvent polarity affects protonation states and activity .

- Target specificity : Derivatives may act on multiple pathways (e.g., Hedgehog signaling vs. COX-2), requiring isoform-specific assays .

Method: Use orthogonal assays (e.g., ELISA, Western blot) and computational docking to validate target engagement .

Advanced: What computational strategies predict the physicochemical behavior of this compound derivatives?

- QSRR models : Correlate HPLC retention times with descriptors like polar surface area and logP to predict solubility .

- DFT calculations : Analyze HOMO-LUMO gaps (e.g., 4.2–4.8 eV) to assess redox stability and charge transfer .

- Molecular dynamics : Simulate interactions with biological membranes to optimize pharmacokinetics .

Advanced: How can supramolecular assembly of benzimidazole derivatives be leveraged for non-therapeutic applications?

- Sensing : Stacked π-systems enable fluorescence quenching for metal ion detection .

- Energy storage : Proton-conductive networks in fuel cells via hydrogen-bonded frameworks .

- Nanostructures : Cubosomes loaded with 1-benzyl derivatives enhance topical drug delivery (e.g., burn wound cubogels) .

Advanced: Why do structure-activity relationships (SAR) for benzimidazoles vary across antimicrobial, anti-inflammatory, and anticancer studies?

- Target specificity : Antimicrobial activity depends on membrane disruption (hydrophobic substituents), while anti-inflammatory action requires COX-2 binding (bulky groups) .

- Electron density : Electron-rich derivatives (e.g., nitro groups) enhance anticancer activity via DNA intercalation, but reduce solubility .

Data conflict example: A 2021 study found 4-methylphenyl derivatives effective against E. coli but inactive in murine inflammation models, highlighting target divergence .

Advanced: What validation protocols ensure reliability in analytical methods for quantifying benzimidazole derivatives?

- ICH guidelines : Validate UV/spectrophotometric methods for linearity (R² > 0.995), precision (%RSD < 2%), and LOD/LOQ .

- Cross-validation : Compare HPLC-UV with LC-MS for accuracy in complex matrices .

- Forced degradation : Expose compounds to heat/light/humidity to assess stability and degradation pathways .

Advanced: How does thermal stability of this compound derivatives impact formulation design?

- TGA/DSC : Methylphenyl-substituted derivatives show decomposition >250°C, suitable for high-temperature processing .

- Degradation products : Heating above 300°C may yield toxic aniline derivatives, requiring stabilizers in drug formulations .

Advanced: Can synergistic effects enhance the therapeutic profile of benzimidazole derivatives in combination therapies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.